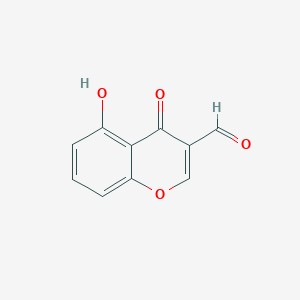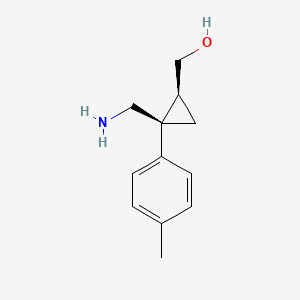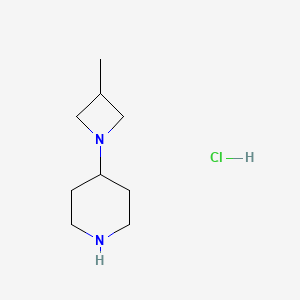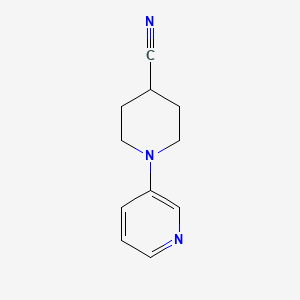![molecular formula C9H17NO3 B11904738 Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is a chemical compound with the molecular formula C9H17NO3. It is a derivative of propanoate and contains an oxolane ring, making it an interesting compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-[(oxolan-3-yl)methyl]propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical pathways. The oxolane ring and amino group play crucial roles in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(oxolan-3-yl)propanoate: Similar structure but different substitution pattern.
Methyl 3-(oxolan-2-ylformamido)propanoate: Contains a formamido group instead of an amino group.
Uniqueness
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxolane ring and an amino group makes it versatile for various applications .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
LNQSCMIIRUHLMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1CCOC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)


![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)




![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)



